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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

Get Quote

CAS Number: 697300-79-1 Formula: C₄H₂FIN₂ Molecular Weight: 223.98 g/mol [1]

Executive Summary: The "Dual-Warhead" Strategy
2-Fluoro-5-iodopyrimidine represents a "privileged scaffold" in drug discovery due to its

unique orthogonal reactivity. It functions as a bifunctional electrophile, allowing medicinal

chemists to sequentially functionalize the pyrimidine ring with high regioselectivity.

Site A (C5-Iodine): A "soft" electrophile primed for palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Sonogashira, Heck). The weak C–I bond facilitates rapid

oxidative addition.

Site B (C2-Fluorine): A "hard" electrophile activated for Nucleophilic Aromatic Substitution

(SₙAr). The high electronegativity of fluorine, combined with the electron-deficient pyrimidine

ring (further polarized by the C5-iodine), makes this position exceptionally labile to amines,

alkoxides, and thiols.

This duality allows for a "Plug-and-Play" approach to library generation: C5 allows for the

attachment of hydrophobic tails or biaryl motifs, while C2 allows for the introduction of solubility-

enhancing polar groups or hydrogen-bond donors/acceptors.
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Chemical Profile & Reactivity Analysis
Structural Properties

Property Value Note

Appearance Off-white to pale yellow solid
Light sensitive (store in amber

vials)

Melting Point 105–108 °C Crystalline solid

Solubility DMSO, DMF, DCM, EtOAc
Poorly soluble in

water/hexanes

Stability Moisture sensitive

C2-F hydrolyzes to 2-hydroxy

(pyrimidinone) in strong

aqueous base

Mechanistic Reactivity (The Orthogonal Workflow)
The core utility of this molecule lies in the ability to control which bond breaks first.

Path A: SₙAr First (C2 Functionalization)

Mechanism:[2][3] Addition-Elimination via a Meisenheimer complex.

Kinetics: Fast at RT or mild heat (40–60°C).

Outcome: Retains the C5-iodine for subsequent cross-coupling.

Advantage:[1][3] Eliminates the labile fluorine early, preventing hydrolysis during later

aqueous workups.

Path B: Cross-Coupling First (C5 Functionalization)

Mechanism:[2][3] Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Transmetalation →

Reductive Elimination).

Kinetics: Requires Pd catalyst and base.[4][5]
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Risk:[6][7] The base required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) can accidentally

hydrolyze the C2-F bond if the reaction is too hot or wet.

Solution: Use anhydrous conditions or non-nucleophilic bases (e.g., K₃PO₄) and mild

temperatures.
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Figure 1: Orthogonal synthetic pathways. Path A (SₙAr first) is generally preferred for

robustness, while Path B is used when the C2-fluorine is needed as a latent handle for late-

stage diversification.

Synthetic Protocols
Preparation of the Core (Synthesis of CAS 697300-79-1)
While commercially available, the compound can be synthesized via a Balz-Schiemann type

reaction from 2-amino-5-iodopyrimidine.

Protocol:

Reagents: 2-Amino-5-iodopyrimidine (1.0 eq), HF-Pyridine (Olah's reagent) or NaNO₂/HBF₄.

Procedure:

Dissolve 2-amino-5-iodopyrimidine in HF-pyridine at -10°C in a polyethylene vessel.

Slowly add NaNO₂ (1.2 eq) to generate the diazonium salt in situ.

Stir at 0°C for 1 hour, then warm to RT (thermal decomposition of diazonium releases N₂

and installs F).
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Quench: Pour onto ice/water and neutralize carefully with NaHCO₃. Extract with EtOAc.[8]

Safety Note: HF-pyridine is highly corrosive and toxic. Use calcium gluconate gel for skin

exposure.

Application Protocol: SₙAr Functionalization (Path A)
Targeting the C2 position with a primary amine.

Reagents:

2-Fluoro-5-iodopyrimidine (1.0 mmol)

Primary Amine (e.g., Morpholine, Aniline) (1.1 mmol)

Base: DIPEA (Diisopropylethylamine) (2.0 mmol)

Solvent: DMF or THF (Dry)

Step-by-Step:

Setup: Charge a reaction vial with 2-fluoro-5-iodopyrimidine and dry DMF (3 mL/mmol).

Addition: Add DIPEA followed by the amine dropwise at 0°C.

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

Note: Highly nucleophilic amines react instantly. Anilines may require heating to 60°C.

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Yield: Typically >85%. The product is now a stable 2-amino-5-iodopyrimidine ready for

coupling.

Application Protocol: Suzuki-Miyaura Coupling (Path B)
Targeting the C5 position while preserving the C2-Fluorine.

Reagents:
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2-Fluoro-5-iodopyrimidine (1.0 mmol)

Aryl Boronic Acid (1.2 mmol)

Catalyst: Pd(dppf)Cl₂[9][10]·DCM (0.05 mmol)

Base: K₃PO₄ (3.0 mmol) (Anhydrous preferred to prevent hydrolysis)

Solvent: 1,4-Dioxane (Dry)

Step-by-Step:

Degassing: Combine halide, boronic acid, and base in a vial. Purge with Argon for 5 mins.

Catalyst: Add Pd catalyst under Argon flow.

Reaction: Heat to 80°C for 4–6 hours.

Critical Control: Do not exceed 100°C; high temps promote defluorination or hydrolysis.

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Result: A 2-fluoro-5-arylpyrimidine. The C2-F is still active for a final diversification step.

Critical Control Points & Troubleshooting
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Issue Probable Cause Corrective Action

Hydrolysis (Formation of -OH

at C2)
Water in solvent + Base

Use anhydrous dioxane/THF.

Switch from carbonate bases

to phosphate or fluoride bases

(CsF).

Homocoupling (Biaryl

formation)
Excess Boronic Acid/Oxygen

Ensure rigorous degassing

(sparge with Ar).

Low Yield in SₙAr Amine is a weak nucleophile

Switch solvent to DMSO

(increases nucleophilicity).

Heat to 80°C. Use NaH if

amine is non-nucleophilic.

De-iodination Pd-catalyzed reduction

Avoid alcoholic solvents

(EtOH/MeOH) in the Suzuki

step if possible; they can act

as hydride sources.

Safety & Handling (E-E-A-T)
Hazard Classification:

H315/H319: Causes skin and serious eye irritation.[11][12]

H335: May cause respiratory irritation.[11][12]

Specific Handling Protocols:

Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not incinerate

in standard waste streams without scrubbers.

Sensitization: Pyrimidine intermediates are potential sensitizers. Double-glove (Nitrile) and

use a fume hood.

Storage: Store at 2–8°C under inert gas (Argon). Iodine-containing compounds can discolor

(liberate I₂) upon prolonged exposure to light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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